Z-Phenylacetaldoxime
Description
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(NZ)-N-(2-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H9NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2/b9-7- |
InChI Key |
CXISHLWVCSLKOJ-CLFYSBASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N\O |
Canonical SMILES |
C1=CC=C(C=C1)CC=NO |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Oximation Strategy
The most widely used chemical method involves the condensation of hydroxylamine with arylacetaldehydes. For example, 2-phenylethanal reacts with hydroxylamine hydrochloride in aqueous ethanol under reflux to yield this compound. Stereochemical control is achieved by adjusting reaction pH and temperature:
Table 1: Representative Chemical Synthesis Conditions
Silylation-Protection Route
A scalable route starts with phenylacetic acid derivatives . For instance, methyl phenylacetate is reduced to phenylacetaldehyde using LiAlH₄, followed by hydroxylamine condensation. Critical steps include:
-
Aldehyde protection : TBDPS-Cl shields reactive aldehydes during oximation.
-
Deprotection : Tetrabutylammonium fluoride (TBAF) removes silyl groups post-reaction.
Enzymatic and Biocatalytic Methods
Phenylacetaldoxime Dehydratase (Oxd)
Bacillus sp. OxB-1 produces a heme-containing dehydratase that converts Z-PAOx to phenylacetonitrile under mild conditions. Key features:
Whole-Cell Biotransformation
Rhodococcus sp. strains catalyze aldoxime synthesis via a two-step pathway:
-
Aldehyde generation : Alcohol dehydrogenases oxidize 2-phenylethanol to phenylacetaldehyde.
-
Oximation : Aldoxime synthases couple aldehydes with hydroxylamine.
Plant Biosynthesis and Metabolic Engineering
In Vivo Production in Sorghum
Z-PAOx is an intermediate in dhurrin biosynthesis , orchestrated by CYP79A1 and CYP71E1. Key steps:
-
CYP79A1 catalysis : Converts L-tyrosine to Z-p-hydroxyphenylacetaldoxime.
-
CYP71E1 activity : Dehydrates Z-PAOx to p-hydroxyphenylacetonitrile.
-
Challenges : Native Z-PAOx pools are transient (<1 nmol/g FW), necessitating metabolic engineering for accumulation.
Stereochemical Control and Isolation
Geometric Isomer Separation
Z- and E-PAOx are separable via:
Spectroscopic Characterization
Industrial-Scale Production Challenges
Chemical Method Limitations
Chemical Reactions Analysis
Dehydration to Phenylacetonitrile
The primary reaction involves the redox-dependent dehydration catalyzed by aldoxime dehydratase (OxdB) from Bacillus sp. strain OxB-1 . This enzyme contains a protoheme IX cofactor, where the oxidation state of the heme regulates activity:
-
Ferrous heme (active state): Binds PAOx via the nitrogen atom and catalyzes dehydration to phenylacetonitrile (PAN) with a reaction rate 1,150-fold faster than the ferric state .
-
Ferric heme (inactive): Binds PAOx via the oxygen atom but does not catalyze dehydration .
Mechanism : His-306 acts as a catalytic residue, facilitating hydrogen elimination during dehydration . Stopped-flow spectroscopy revealed rapid formation of a PAOx-ferrous OxdB intermediate complex (<3 ms) .
Pathway to Phenylacetate
Z-PAOx undergoes further transformations in microbial pathways:
-
Nitrile hydratase/nitrilase : PAN is hydrolyzed to phenylacetamide, then amidase converts it to phenylacetate .
-
Downstream metabolism : Phenylacetate enters central carbon pathways for energy production .
| Step | Enzyme | Product |
|---|---|---|
| Dehydration of Z-PAOx | Aldoxime dehydratase | Phenylacetonitrile |
| Hydrolysis of PAN | Nitrile hydratase | Phenylacetamide |
| Amide hydrolysis | Amidase | Phenylacetate |
Redox-Dependent Regulation
The activity of OxdB is strictly controlled by the heme oxidation state:
-
Ferrous heme (Fe²⁺): Essential for catalysis; activity enhanced under anaerobic conditions .
-
Ferric heme (Fe³⁺): Binds substrate but does not catalyze dehydration .
Cofactor and Metal Dependencies
-
FMN requirement : OxdB shows low activity without FMN, but sulfite partially substitutes it .
-
Metal effects : Fe²⁺, Sn²⁺, and SO₃²⁻ enhance activity, while chelating agents (e.g., EDTA) inhibit it .
Engineered Production in E. coli
Genetic engineering enables cyanide-free synthesis of phenylacetonitrile:
Optimization strategies :
-
Autoinduction culture : Increases Z-PAOx production to 2.9 mM.
-
GroEL/GroES coexpression : Enhances CYP79A2 solubility and activity .
Comparison of Natural vs Engineered Systems
| Parameter | Natural System (Bacillus) | Engineered System (E. coli) |
|---|---|---|
| Substrate | Z-PAOx | L-phenylalanine → Z-PAOx → PAN |
| Catalyst | Protoheme IX (OxdB) | CYP79A2 + Oxd |
| Yield | High (100% PAN from Z-PAOx) | Up to 4.9 mM PAN |
| Conditions | pH 7.0, 30°C, anaerobic | Optimized autoinduction, 25°C |
Research Implications
Z-PAOx’s role in both plant glucosinolate pathways and microbial nitrile metabolism highlights its biochemical versatility. The engineered E. coli system demonstrates scalable production of nitriles without toxic intermediates, offering applications in pharmaceuticals and organic synthesis . Further studies on OxdB’s redox regulation and cofactor dependencies could expand its industrial utility .
This compound’s reactivity underscores the need for precise stereochemical control in enzymatic catalysis, as only the Z-isomer is metabolically active in these pathways .
Scientific Research Applications
Biodegradation and Environmental Applications
Z-PAOx has been studied for its biodegradation potential, particularly by certain bacterial strains. Research has identified a bacterium, Bacillus sp. strain OxB-1, capable of degrading Z-PAOx. The degradation process involves the enzyme aldoxime dehydratase, which catalyzes the conversion of Z-PAOx to phenylacetonitrile (PAN) and subsequently to phenylacetate (PAA) through nitrilase and amidase activities . This indicates Z-PAOx's potential as a substrate for bioremediation efforts in contaminated environments.
Table 1: Degradation Pathway of this compound
| Step | Reaction | Enzyme Involved | Product |
|---|---|---|---|
| 1 | Z-PAOx → PAN | Aldoxime Dehydratase | Phenylacetonitrile |
| 2 | PAN → PAA | Nitrilase / Amidase | Phenylacetate |
Pharmaceutical Applications
Z-PAOx and its derivatives have garnered attention for their pharmacological properties. Studies have indicated that phenoxy derivatives, including those derived from Z-PAOx, exhibit anti-cancer activities. For instance, compounds synthesized from phenoxy thiazoles have shown cytotoxic effects against multiple cancer cell lines with significant efficacy . The potential for Z-PAOx derivatives to act as therapeutic agents is under investigation, particularly in the context of targeting tumor hypoxia and matrix metalloproteases.
Case Study: Anti-Cancer Activity
A series of phenoxy derivatives were synthesized and screened for cytotoxic activity against various human cancer cell lines. One compound demonstrated an IC50 value of approximately 13 μM, indicating potent anti-cancer properties .
Synthetic Applications
The enzymatic conversion of Z-PAOx to useful nitriles has implications in synthetic organic chemistry. The aldoxime dehydratase enzyme from Bacillus sp. can be engineered to enhance its catalytic efficiency for the dehydration of Z-PAOx, making it a valuable tool for synthesizing nitriles from aldoximes . This process can be optimized through protein engineering techniques such as directed evolution.
Table 2: Specific Activity of Engineered Aldoxime Dehydratases
| Variant | Specific Activity (U mg⁻¹) | Improvement (%) |
|---|---|---|
| Wild-Type OxdB | 14.0 ± 0.3 | - |
| OxdB-D1 | 26.4 ± 0.4 | +89% |
| OxdB-D3 | 28.4 ± 0.3 | +103% |
Agricultural Applications
Z-PAOx plays a role in plant defense mechanisms against herbivores and pathogens. It is involved in the biosynthesis of various defense compounds such as cyanogenic glycosides and glucosinolates . The accumulation of Z-PAOx in response to herbivory suggests its importance in developing pest-resistant plant varieties.
Mechanism of Action
The mechanism of action of Z-Phenylacetaldoxime involves its conversion to various bioactive compounds. For instance, in plants, it is converted to benzyl cyanide by cytochrome P450 enzymes, which then acts as a defense compound against herbivores . The molecular targets and pathways involved include the cytochrome P450 enzyme family and the glucosinolate biosynthesis pathway .
Comparison with Similar Compounds
Chemical and Structural Properties
Table 1: Spectral and Chromatographic Comparison
*Hypothetical data based on isomer trends; Z/E isomerism affects NMR shifts due to steric and electronic differences .
Key Observations:
- Isomer Stability : this compound exhibits >99% isomerical purity post-synthesis, likely due to steric stabilization of the Z-configuration .
- Reactivity : The hydroxylamine group in this compound is highly reactive, enabling enzymatic conversion to phenylacetonitrile (66% yield under reflux with Cu(II) acetate) . In contrast, phenylacetonitrile is stable and serves as a defense compound in insects .
Table 2: Enzymatic Degradation Pathways
Key Observations:
- Substrate Specificity: OxdRE from Bacillus sp.
- Alternative Pathways : In Ochroconis mirabilis, this compound degradation involves nitrilase and nitrile hydratase instead of aldoxime dehydratase, highlighting divergent evolutionary adaptations .
Stability and Toxicity
- Thermal Stability : this compound degrades at elevated temperatures (>80°C), forming phenylacetonitrile as a major product .
Biological Activity
Z-Phenylacetaldoxime (Z-PAOx) is a compound that has garnered attention for its biological activities, particularly in plant defense mechanisms and potential applications in pest management. This article explores the biological activity of Z-PAOx, highlighting its synthesis, effects on herbivores, and degradation pathways.
Plant Defense Mechanisms
Z-PAOx plays a significant role in plant defense against herbivory. It is synthesized as part of a broader response to tissue damage caused by herbivores or pathogens. The production of Z-PAOx is catalyzed by cytochrome P450 enzymes, specifically CYP79 family members, which convert amino acids such as phenylalanine into aldoximes. This metabolic pathway is crucial for the formation of various defensive compounds in plants, including cyanogenic glycosides and glucosinolates .
Effects on Herbivores
Research indicates that Z-PAOx exhibits direct anti-herbivore properties. For instance, studies involving gypsy moth caterpillars (Lymantria dispar) demonstrated that exposure to Z-PAOx resulted in reduced survival rates and weight gain among these pests. This suggests that Z-PAOx contributes to the plant's ability to deter herbivores effectively .
Degradation Pathways
The degradation of Z-PAOx is facilitated by specific microbial enzymes. A notable example is an aldoxime dehydratase isolated from Bacillus sp. strain OxB-1, which efficiently converts Z-PAOx into phenylacetonitrile, a compound with potential applications in agricultural pest management . The enzyme's activity is influenced by factors such as the presence of flavin mononucleotide (FMN), which serves as a cofactor .
Case Studies and Experimental Data
- Herbivore-Induced Responses :
- Microbial Degradation :
Table: Summary of Biological Activities
| Activity | Details |
|---|---|
| Synthesis | Catalyzed by CYP79 family enzymes from phenylalanine |
| Herbivore Deterrence | Reduces survival and weight gain in gypsy moths |
| Microbial Degradation | Degraded by Bacillus sp. strain OxB-1 to phenylacetonitrile |
| Role in Plant Defense | Part of a complex volatile blend emitted upon herbivore damage |
Q & A
Q. What unexplored applications of this compound exist in green chemistry?
Q. Which computational tools best model this compound’s intermolecular interactions?
- Methodological Guidance : Use molecular dynamics (MD) simulations (AMBER/GAFF force fields) to study aggregation behavior. Validate with SAXS or cryo-EM data. Apply QTAIM analysis for electron density topology in hydrogen-bonded networks .
Key Considerations for Researchers
- Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and obtain institutional review for hazardous protocols .
- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra in repositories like ChemSpider or PubChem .
- Critical Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over preprint platforms to ensure methodological validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
